molecular formula C12H13NO2 B11894902 3-(aminomethyl)-6-ethyl-4H-chromen-4-one

3-(aminomethyl)-6-ethyl-4H-chromen-4-one

Cat. No.: B11894902
M. Wt: 203.24 g/mol
InChI Key: UXFCTKFPBKSZDC-UHFFFAOYSA-N
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Description

3-(aminomethyl)-6-ethyl-4H-chromen-4-one: is a chemical compound belonging to the chromenone family. Chromenones, also known as coumarins, are naturally occurring oxygen heterocyclic compounds widely distributed in plants. They form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins. Due to their wide range of pharmacological activities, chromenones are considered advantageous scaffolds in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions typically include the use of formaldehyde, an amine, and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents and solvents. The use of recoverable reagents and achieving higher yields of the product are additional considerations .

Chemical Reactions Analysis

Types of Reactions: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromenones.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide . Additionally, the compound can interact with DNA and proteins, affecting cellular processes such as gene expression and signal transduction .

Comparison with Similar Compounds

  • 3-(aminomethyl)-4-hydroxycoumarin
  • 3-(aminomethyl)-5-methylhexanoic acid
  • 3-(aminomethyl)phenylboronic acid hydrochloride

Comparison: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Compared to 3-(aminomethyl)-4-hydroxycoumarin, the presence of the ethyl group at the 6-position enhances its lipophilicity and potentially its bioavailability . In contrast to 3-(aminomethyl)-5-methylhexanoic acid, which is primarily used as an anticonvulsant, this compound has broader applications in medicinal chemistry and industry .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(aminomethyl)-6-ethylchromen-4-one

InChI

InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2,6,13H2,1H3

InChI Key

UXFCTKFPBKSZDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)CN

Origin of Product

United States

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